molecular formula C16H17F3N2O3 B3787868 (8R*,9aS*)-8-hydroxy-2-[2-(trifluoromethyl)benzyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione

(8R*,9aS*)-8-hydroxy-2-[2-(trifluoromethyl)benzyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione

Cat. No.: B3787868
M. Wt: 342.31 g/mol
InChI Key: HPFRVZLJLUCVLH-YPMHNXCESA-N
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Description

The compound contains a pyrido[1,2-a]pyrazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures can often be synthesized through multi-component reactions . For example, 3-trifluoromethyl-1,2,4-triazoles can be synthesized via a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrido[1,2-a]pyrazine ring and a trifluoromethyl group. The trifluoromethyl group is known to significantly improve the physicochemical and pharmacological properties of parent molecules due to the unique character of the fluorine atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule, such as the trifluoromethyl group and the pyrido[1,2-a]pyrazine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could significantly improve the physicochemical properties of the parent molecules .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For instance, compounds containing a trifluoromethyl group have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry .

Future Directions

Future research could focus on exploring the potential applications of this compound in various fields, such as pharmaceuticals and materials science. Additionally, further studies could investigate the synthesis and properties of related compounds .

Properties

IUPAC Name

(8R,9aS)-8-hydroxy-2-[[2-(trifluoromethyl)phenyl]methyl]-3,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrazine-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O3/c17-16(18,19)12-4-2-1-3-10(12)8-20-9-14(23)21-6-5-11(22)7-13(21)15(20)24/h1-4,11,13,22H,5-9H2/t11-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFRVZLJLUCVLH-YPMHNXCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CC1O)C(=O)N(CC2=O)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2[C@@H](C[C@@H]1O)C(=O)N(CC2=O)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8R*,9aS*)-8-hydroxy-2-[2-(trifluoromethyl)benzyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione
Reactant of Route 2
(8R*,9aS*)-8-hydroxy-2-[2-(trifluoromethyl)benzyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione
Reactant of Route 3
(8R*,9aS*)-8-hydroxy-2-[2-(trifluoromethyl)benzyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione
Reactant of Route 4
(8R*,9aS*)-8-hydroxy-2-[2-(trifluoromethyl)benzyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione
Reactant of Route 5
(8R*,9aS*)-8-hydroxy-2-[2-(trifluoromethyl)benzyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione
Reactant of Route 6
(8R*,9aS*)-8-hydroxy-2-[2-(trifluoromethyl)benzyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione

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